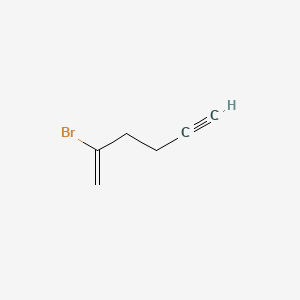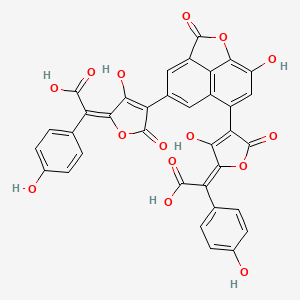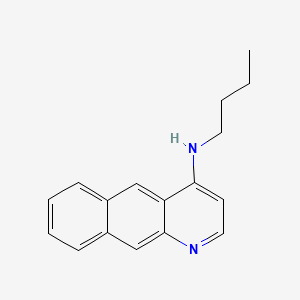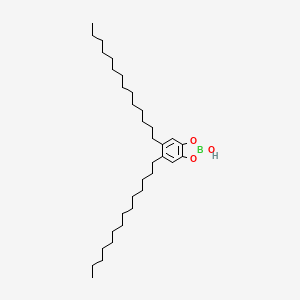![molecular formula C60H110O6 B12660810 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate CAS No. 84930-05-2](/img/structure/B12660810.png)
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate is a chemical compound with the molecular formula C43H82O6. It is known for its unique structure, which includes oleoyloxy groups attached to an ethyl and butanediyl backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate typically involves esterification reactions. One common method is the reaction of oleic acid with 2-(2-hydroxyethyl)-1,4-butanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to achieving a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the oleoyloxy groups into saturated fatty acid esters.
Substitution: Nucleophilic substitution reactions can replace the oleoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles are used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of lipid-based therapies.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The oleoyloxy groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by lipases to release oleic acid, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate
- 2-[2-(Palmitoyloxy)ethyl]-1,4-butanediyl dipalmitate
- 2-[2-(Stearoyloxy)ethyl]-1,4-butanediyl distearate
Uniqueness
This compound is unique due to its specific oleoyloxy groups, which confer distinct chemical and physical properties. Compared to its analogs with palmitoyloxy or stearoyloxy groups, this compound has a lower melting point and different solubility characteristics, making it suitable for specific applications in lipid-based formulations and materials science .
Propriétés
Numéro CAS |
84930-05-2 |
|---|---|
Formule moléculaire |
C60H110O6 |
Poids moléculaire |
927.5 g/mol |
Nom IUPAC |
[5-[(Z)-octadec-9-enoyl]oxy-3-[[(Z)-octadec-9-enoyl]oxymethyl]pentyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(61)64-54-52-57(56-66-60(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-55-65-59(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,57H,4-24,31-56H2,1-3H3/b28-25-,29-26-,30-27- |
Clé InChI |
JWKVQGPHFYAPAK-IUPFWZBJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(CCOC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


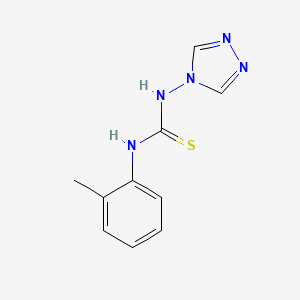
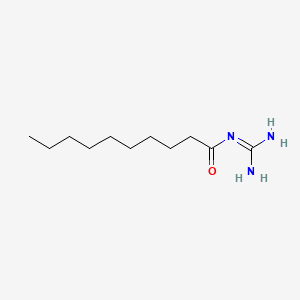
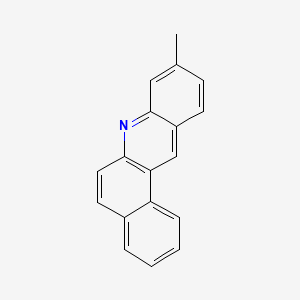
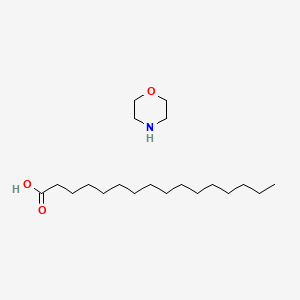
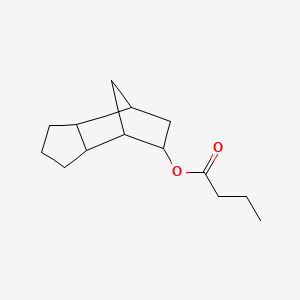


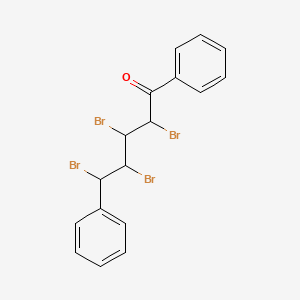
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
